molecular formula C17H11ClO2 B2398986 Naphthalen-1-yl 2-chlorobenzoate CAS No. 93328-56-4

Naphthalen-1-yl 2-chlorobenzoate

Cat. No.: B2398986
CAS No.: 93328-56-4
M. Wt: 282.72
InChI Key: HDLAODMVLGAYNS-UHFFFAOYSA-N
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Description

Naphthalen-1-yl 2-chlorobenzoate is an organic compound that belongs to the class of esters It is formed by the esterification of 2-chlorobenzoic acid with 1-naphthol

Scientific Research Applications

Naphthalen-1-yl 2-chlorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-1-yl 2-chlorobenzoate typically involves the reaction of 2-chlorobenzoic acid with 1-naphthol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

2-chlorobenzoic acid+1-naphtholdehydrating agentNaphthalen-1-yl 2-chlorobenzoate+HCl\text{2-chlorobenzoic acid} + \text{1-naphthol} \xrightarrow{\text{dehydrating agent}} \text{this compound} + \text{HCl} 2-chlorobenzoic acid+1-naphtholdehydrating agent​Naphthalen-1-yl 2-chlorobenzoate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl 2-chlorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 2-chlorobenzoate moiety can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-chlorobenzoic acid and 1-naphthol.

    Oxidation and Reduction: The naphthalene ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

    Substitution Reactions: Products include substituted benzoates and naphthalenes.

    Hydrolysis: The major products are 2-chlorobenzoic acid and 1-naphthol.

    Oxidation and Reduction: Various oxidized or reduced derivatives of naphthalene.

Mechanism of Action

The mechanism of action of naphthalen-1-yl 2-chlorobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalen-2-yl 2-chlorobenzoate
  • Naphthalen-1-yl benzoate
  • Naphthalen-1-yl 4-chlorobenzoate

Uniqueness

Naphthalen-1-yl 2-chlorobenzoate is unique due to the specific positioning of the chlorine atom on the benzoate moiety, which can influence its reactivity and interaction with other molecules. This positional specificity can lead to different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

naphthalen-1-yl 2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO2/c18-15-10-4-3-9-14(15)17(19)20-16-11-5-7-12-6-1-2-8-13(12)16/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLAODMVLGAYNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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